
4-(Trifluoromethyl)cubane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cubic arrangement of carbon atoms. The addition of a trifluoromethyl group and a carboxylic acid functional group further enhances its chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cubane-1-carboxylic acid involves multiple steps, starting from simpler cubane derivatives.
Industrial Production Methods: While large-scale industrial production methods are not extensively documented, the use of flow electrochemical conditions has been suggested for the upscaling of cubane derivatives. This method allows for the efficient and controlled synthesis of the compound under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols .
Scientific Research Applications
4-(Trifluoromethyl)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows for the exploration of new biochemical pathways and interactions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)cubane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, facilitating binding to specific targets .
Comparison with Similar Compounds
Cubane-1-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Methylcubane-1-carboxylic acid: Substitution of the trifluoromethyl group with a methyl group alters its reactivity and applications
Uniqueness: 4-(Trifluoromethyl)cubane-1-carboxylic acid stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C10H7F3O2 |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)9-4-1-5(9)3-6(9)2(4)8(1,3)7(14)15/h1-6H,(H,14,15) |
InChI Key |
CSEJTSYWSALBDK-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


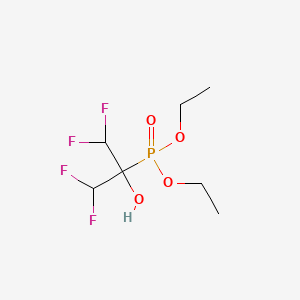
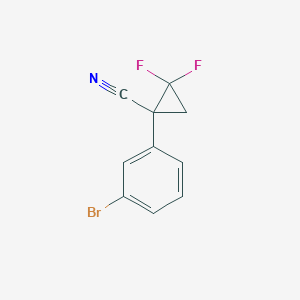
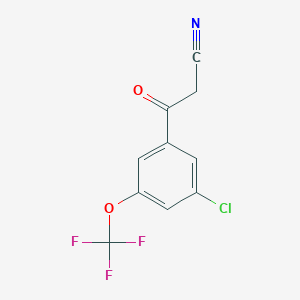
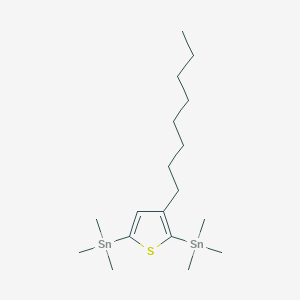
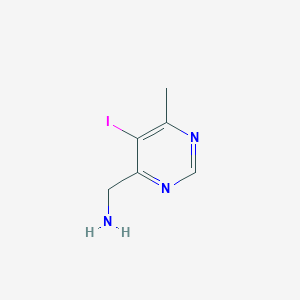
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
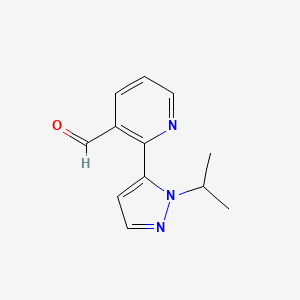
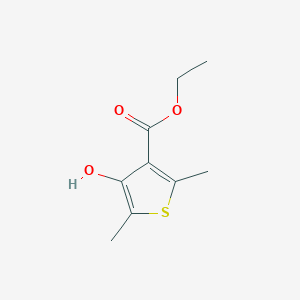
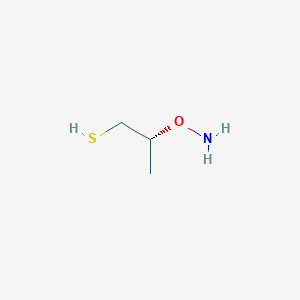
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
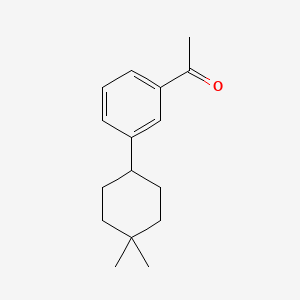
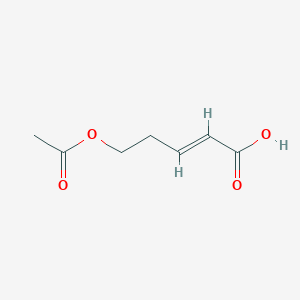
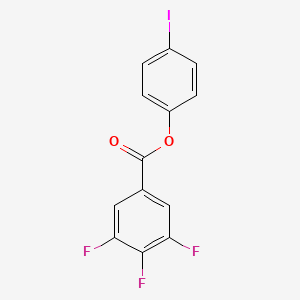
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
